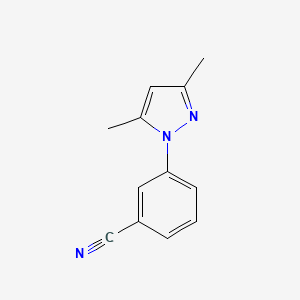

N-Methyl-3-(m-tolyloxy)propan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

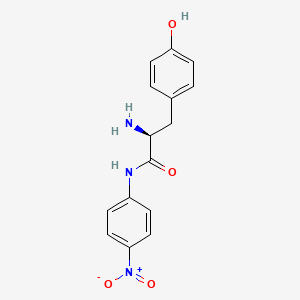

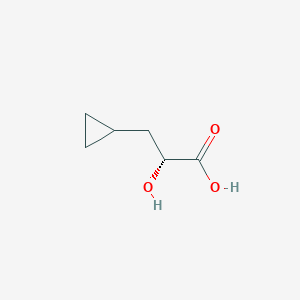

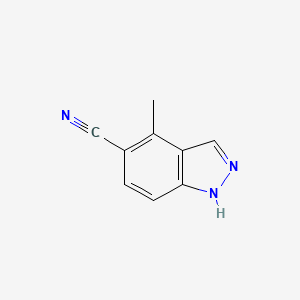

The molecular formula of “N-Methyl-3-(m-tolyloxy)propan-1-amine” is C11H17NO . Its molecular weight is 179.26 .Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of “N-Methyl-3-(m-tolyloxy)propan-1-amine” are not explicitly mentioned in the available resources .Applications De Recherche Scientifique

Synthesis of m-Aryloxy Phenols

- Scientific Field: Organic Chemistry .

- Application Summary: m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

- Methods of Application: The use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions represents a valuable approach for the synthesis of m-aryloxy phenols .

- Results or Outcomes: This method has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

Production of (S)-Duloxetine

- Scientific Field: Biotechnology .

- Application Summary: (S)-Duloxetine is a new-generation blockbuster antidepressant drug. N-Methyl-3-(m-tolyloxy)propan-1-amine is used as an intermediate in the production of (S)-duloxetine .

- Methods of Application: Whole cells of Rhodotorula glutinis reduced N-methyl-3-oxo-3-(thiophen-2-yl) propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine .

- Results or Outcomes: The reaction had excellent enantioselectivity (single enantiomer, >99.5% enantiomeric excess [ee]) with a >95% conversion .

Production of (S)-Fluoxetine

- Scientific Field: Pharmacology .

- Application Summary: (S)-Fluoxetine is an antidepressant drug. N-Methyl-3-(m-tolyloxy)propan-1-amine is used in the production of (S)-Fluoxetine .

- Methods of Application: The production of (S)-Fluoxetine involves a series of chemical reactions, including the use of N-Methyl-3-(m-tolyloxy)propan-1-amine .

- Results or Outcomes: (S)-Fluoxetine is used in the treatment of depression in both adults and children aged 8 years and over, and in the management of bulimia nervosa, obsessive-compulsive disorder. It may also be used in panic disorder and in the treatment of pre-menstrual dysphoric disorder .

Analytical Chemistry

- Scientific Field: Analytical Chemistry .

- Application Summary: N-Methyl-3-(m-tolyloxy)propan-1-amine is used in the development of a high-performance liquid chromatographic (HPLC) method for simultaneous determination of Atomoxetine HCl & Fluoxetine HCl in their pharmaceutical dosage forms .

- Methods of Application: The analysis was achieved on Thermo Hypersil BDS C18 column using a mixture of distilled water containing tetra-n-butylammonium hydroxide + triethylamine (adjust pH to 3.5 with phosphoric acid) & Acetonitrile as mobile phase at flow rate of 1ml/min and UV detection at 220nm .

- Results or Outcomes: This method allows for the simultaneous determination of Atomoxetine HCl & Fluoxetine HCl in their pharmaceutical dosage forms .

Production of (S)-Fluoxetine

- Scientific Field: Pharmacology .

- Application Summary: (S)-Fluoxetine is an antidepressant drug. N-Methyl-3-(m-tolyloxy)propan-1-amine is used in the production of (S)-Fluoxetine .

- Methods of Application: The production of (S)-Fluoxetine involves a series of chemical reactions, including the use of N-Methyl-3-(m-tolyloxy)propan-1-amine .

- Results or Outcomes: (S)-Fluoxetine is used in the treatment of depression in both adults and children aged 8 years and over, and in the management of bulimia nervosa, obsessive-compulsive disorder. It may also be used in panic disorder and in the treatment of pre-menstrual dysphoric disorder .

Analytical Chemistry

- Scientific Field: Analytical Chemistry .

- Application Summary: N-Methyl-3-(m-tolyloxy)propan-1-amine is used in the development of a high-performance liquid chromatographic (HPLC) method for simultaneous determination of Atomoxetine HCl & Fluoxetine HCl in their pharmaceutical dosage forms .

- Methods of Application: The analysis was achieved on Thermo Hypersil BDS C18 column (250mm x 4.6mm i.d, 5\uF06Dm particle size) using mixture of 375ml of distilled water containing 0.1ml tetra-n-butylammonium hydroxide + 0.4ml triethylamine (adjust pH to 3.5 with phosphoric acid) & 625ml Acetonitrile (375: 625, v/v) as mobile phase at flow rate of 1ml/min and UV detection at 220nm .

- Results or Outcomes: This method allows for the simultaneous determination of Atomoxetine HCl & Fluoxetine HCl in their pharmaceutical dosage forms .

Safety And Hazards

Propriétés

IUPAC Name |

N-methyl-3-(3-methylphenoxy)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-10-5-3-6-11(9-10)13-8-4-7-12-2/h3,5-6,9,12H,4,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHNOYSPXAZXSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629783 |

Source

|

| Record name | N-Methyl-3-(3-methylphenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-3-(m-tolyloxy)propan-1-amine | |

CAS RN |

915923-00-1 |

Source

|

| Record name | N-Methyl-3-(3-methylphenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1359188.png)